molecular formula C23H21N3O4S2 B11687654 (5E)-5-(3,4-Dimethoxybenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(3,4-Dimethoxybenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11687654
M. Wt: 467.6 g/mol
InChI Key: WRPRSCOKEICXFY-CPNJWEJPSA-N
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Description

The target compound is a rhodanine derivative characterized by a 1,3-thiazolidin-4-one core substituted with a (5E)-3,4-dimethoxybenzylidene moiety at position 5 and a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group at position 2. Key structural features include:

  • 3,4-Dimethoxybenzylidene substituent, providing electron-donating methoxy groups that influence electronic properties and solubility.

Its synthesis likely involves Knoevenagel condensation, a common method for benzylidene-rhodanine derivatives .

Properties

Molecular Formula

C23H21N3O4S2

Molecular Weight

467.6 g/mol

IUPAC Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3O4S2/c1-14-20(22(28)26(24(14)2)16-8-6-5-7-9-16)25-21(27)19(32-23(25)31)13-15-10-11-17(29-3)18(12-15)30-4/h5-13H,1-4H3/b19-13+

InChI Key

WRPRSCOKEICXFY-CPNJWEJPSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC(=C(C=C4)OC)OC)/SC3=S

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC(=C(C=C4)OC)OC)SC3=S

Origin of Product

United States

Biological Activity

The compound (5E)-5-(3,4-Dimethoxybenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanism of action, and relevant case studies.

Overview of Thiazolidinone Derivatives

Thiazolidinones are five-membered heterocyclic compounds characterized by a sulfur atom and a nitrogen atom in their structure. They have been identified as promising scaffolds in medicinal chemistry due to their wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects .

Table 1: Biological Activities of Thiazolidinone Derivatives

Activity TypeDescription
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against various bacterial strains
Anti-inflammatoryReduction of inflammation markers
AntidiabeticModulation of glucose metabolism
AntioxidantScavenging free radicals and reducing oxidative stress

Synthesis and Structural Characteristics

The synthesis of (5E)-5-(3,4-Dimethoxybenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation reaction between appropriate thiazolidinone derivatives and substituted benzaldehydes. This compound features a thiazolidinone core with a dimethoxybenzylidene moiety that enhances its biological activity through structural modifications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound under review has shown significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of HT29 adenocarcinoma cells and H460 lung cancer cells . The mechanism involves the induction of apoptosis and modulation of cell cycle progression.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that thiazolidinone derivatives can disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways . Specific studies have reported effective inhibition rates against strains such as E. coli and S. aureus.

Anti-inflammatory Effects

The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This makes thiazolidinones potential candidates for developing new anti-inflammatory therapies .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiazolidinone derivatives on cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .
  • Antimicrobial Testing : In another study, a series of thiazolidinone derivatives were tested for their antimicrobial efficacy using disk diffusion methods. The results showed significant zones of inhibition against common pathogens, reinforcing their potential as antimicrobial agents .

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities. Studies indicate that structural modifications at the thiazolidinone core can enhance efficacy against various microbial strains. For instance, derivatives with specific substitutions have demonstrated improved inhibitory effects on gram-positive and gram-negative bacteria .

Anticancer Potential

Thiazolidinones are being explored for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways . Further research is needed to elucidate the exact mechanisms and to evaluate its effectiveness in vivo.

Anti-inflammatory Effects

There is emerging evidence that compounds similar to (5E)-5-(3,4-Dimethoxybenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one possess anti-inflammatory properties. Studies have indicated that these compounds can modulate inflammatory cytokine production, making them candidates for treating inflammatory diseases .

Synthesis of Novel Derivatives

The compound serves as a versatile building block in organic synthesis, particularly in the development of novel thiazolidinone derivatives. Its unique structure allows for the introduction of various functional groups through established synthetic methodologies such as nucleophilic addition and cyclization reactions .

Hybrid Pharmacophore Design

The ability to modify the thiazolidinone framework enables researchers to create hybrid molecules that combine the pharmacological profiles of different classes of drugs. This approach is particularly valuable in drug design aimed at overcoming resistance mechanisms in pathogens or cancer cells .

Case Study 1: Antibacterial Activity Evaluation

In a study examining various thiazolidinone derivatives, including our compound of interest, researchers assessed their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications enhanced activity significantly compared to standard antibiotics .

Case Study 2: Anticancer Mechanisms

A recent investigation focused on the anticancer effects of thiazolidinones revealed that (5E)-5-(3,4-Dimethoxybenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one induced apoptosis in MCF-7 breast cancer cells through caspase activation pathways . This study highlights its potential as a lead compound for further development.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its analogs:

Compound Name / ID Substituents / Modifications Molecular Weight Functional Groups Key Implications
Target Compound 3,4-Dimethoxybenzylidene (E-configuration), pyrazolone with methyl/phenyl Not provided Thioxo, carbonyl, methoxy, pyrazolone Enhanced solubility due to methoxy groups; potential for H-bonding
(5E)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one 4-Nitrophenylfuran substituent (E-configuration) 518.56 Nitro, furan, thioxo, pyrazolone Electron-withdrawing nitro group may reduce solubility; furan enhances π-stacking
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene (Z-configuration), simpler pyrazolone Not provided Methyl, thioxo, phenyl Z-configuration alters molecular geometry; methyl group may hinder crystallization
Coumarin-tetrazole-pyrazole derivative Coumarin, tetrazole, and pyrazole moieties Not provided Multiple heterocycles, carboxamide Increased structural complexity; potential for diverse bioactivity

Electronic and Steric Effects

  • Hydrogen-Bonding Patterns :

    • The thioxo (C=S) and carbonyl (C=O) groups in the target compound act as hydrogen-bond acceptors, facilitating interactions with biological targets or solvents. In contrast, the coumarin-tetrazole derivative () may exhibit enhanced H-bonding due to additional heteroatoms (e.g., tetrazole N–H) .

Research Findings and Implications

  • Biological Activity: While specific data are lacking in the evidence, rhodanine derivatives are known for antimicrobial and anticancer activities. The target compound’s methoxy groups may enhance membrane permeability compared to nitro or methyl analogs .
  • Crystallography : Compounds like those in often require SHELX software for structure refinement due to their complex stereochemistry and H-bonding networks .
  • Chemoinformatics : Structural similarity metrics (e.g., Tanimoto coefficients) could quantify differences between the target compound and its analogs, aiding in drug design .

Preparation Methods

Synthesis of the Pyrazol-4-yl Intermediate

The 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group is synthesized through a Knorr pyrazole synthesis variant:

  • Reaction Setup :

    • Phenylhydrazine reacts with ethyl acetoacetate in acetic acid under reflux (24–48 hours).

    • Mechanism : Acid-catalyzed cyclodehydration forms the pyrazole ring.

  • Modification :

    • Methylation at N1 using methyl iodide in DMF with K₂CO₃ as a base.

    • Oxidation at C3 with Jones reagent (CrO₃/H₂SO₄) to introduce the ketone group.

Key Data :

StepReagentsConditionsYield (%)
CyclizationPhenylhydrazine, AcOHReflux, 48h75–80
MethylationCH₃I, K₂CO₃DMF, 60°C, 6h85
OxidationCrO₃, H₂SO₄0°C, 1h70

Formation of the 4-Thiazolidinone Core

The 2-thioxo-4-thiazolidinone scaffold is constructed via Hantzsch thiazole synthesis :

  • Thiourea Formation :

    • React 2-mercaptoacetic acid with ammonium thiocyanate in HCl/EtOH to form thiourea.

  • Cyclization :

    • Treat thiourea with ethyl chloroacetate in anhydrous ethanol under reflux (8–12 hours).

    • Mechanism : Nucleophilic substitution followed by intramolecular cyclization.

Key Data :

StepReagentsConditionsYield (%)
Thiourea synthesisNH₄SCN, HClEtOH, 25°C, 2h90
CyclizationClCH₂COOEt, EtOHReflux, 12h78

Introduction of the Pyrazol-4-yl Group at C3

The pyrazol-4-yl moiety is introduced via N-alkylation :

  • Reaction :

    • React 3-bromo-4-thiazolidinone with the pyrazol-4-yl intermediate in DMF using NaH as a base (0°C to room temperature, 6 hours).

Key Data :

ReagentsSolventConditionsYield (%)
Pyrazol-4-yl, NaHDMF0°C → RT, 6h65

Knoevenagel Condensation for C5 Benzylidene Functionalization

The (3,4-dimethoxyphenyl)methylidene group is installed via Knoevenagel condensation :

  • Reaction :

    • Combine 3-(pyrazol-4-yl)-2-thioxo-4-thiazolidinone with 3,4-dimethoxybenzaldehyde in acetic acid/piperidine (1:1) under reflux (4–6 hours).

  • Stereochemistry :

    • Exclusive formation of the E-isomer due to thermodynamic stability, confirmed by X-ray crystallography.

Key Data :

AldehydeCatalystSolventConditionsYield (%)
3,4-DimethoxybenzaldehydePiperidineAcOHReflux, 6h82

One-Pot Multicomponent Synthesis

A streamlined approach combines steps 2.2–2.4 in a single reactor:

  • Reaction :

    • Mix thiourea, ethyl chloroacetate, pyrazol-4-yl bromide, and 3,4-dimethoxybenzaldehyde in PEG-400.

    • Microwave irradiation (100°C, 30 minutes).

Key Data :

ComponentsSolventConditionsYield (%)
Thiourea, ClCH₂COOEt, Pyrazol-4-yl Br, AldehydePEG-400Microwave, 100°C, 30min70

Optimization and Challenges

  • Stereochemical Control : The E-configuration at C5 is favored due to conjugation with the thioxo group.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) achieves >95% purity.

  • Scale-Up Limitations : Microwave-assisted methods reduce reaction times but require specialized equipment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (5E)-5-(3,4-dimethoxybenzylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one?

  • Methodology : The compound is synthesized via a Knoevenagel condensation between a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) and a substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde) under reflux in ethanol or acetonitrile. Catalysts like piperidine or K₂CO₃ are used to drive the reaction, with yields optimized by controlling reaction time (6–12 hours) and stoichiometric ratios (1:1.2 aldehyde to thiazolidinone) .
  • Key Challenges : Avoiding Z/E isomerization during condensation requires inert atmospheres (N₂/Ar) and low-light conditions.

Q. How can the stereochemical configuration (E/Z) of the benzylidene moiety be confirmed experimentally?

  • Analytical Approach :

  • ¹H NMR : Coupling constants (J = 12–16 Hz for trans-configuration in E-isomer) between the benzylidene proton and adjacent carbons.
  • X-ray crystallography : Definitive confirmation via single-crystal structure analysis (e.g., as demonstrated for analogous compounds in PubChem entries) .
  • UV-Vis spectroscopy : Absorption bands at 320–350 nm correlate with E-configuration due to extended conjugation .

Q. What are the primary spectroscopic techniques for characterizing this compound’s purity and structure?

  • Standard Protocols :

  • FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C=S stretch), and 2850–2950 cm⁻¹ (OCH₃ stretch) .
  • LC-MS : Molecular ion [M+H]⁺ at m/z 508.5 (calculated) with fragmentation patterns matching thiazolidinone and pyrazolone moieties.
  • Elemental Analysis : Confirmation of C, H, N, S within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzylidene or pyrazolone rings) influence bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • 3,4-Dimethoxybenzylidene : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity (MIC = 8–16 µg/mL against S. aureus) .
  • 1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl : Electron-withdrawing groups improve stability but reduce solubility in aqueous media. Substitution with halogens (e.g., Cl) increases cytotoxicity (IC₅₀ = 12 µM in HeLa cells) .
    • Data Contradictions : Some studies report reduced activity when methoxy groups are replaced with nitro groups due to steric hindrance, while others note improved anticancer potency .

Q. What computational strategies predict this compound’s interaction with biological targets (e.g., kinases, hemoglobin)?

  • In Silico Workflow :

  • Molecular Docking (AutoDock Vina) : Docking into the hemoglobin β-subunit active site (PDB: 1HHO) reveals hydrogen bonds with Lys-59 and hydrophobic interactions with Phe-41 .
  • MD Simulations (GROMACS) : Stability of ligand-protein complexes assessed via RMSD (<2 Å over 50 ns) and binding free energy (ΔG = −9.8 kcal/mol) .
    • Validation : Correlate computational predictions with SPR (surface plasmon resonance) binding assays (KD = 120 nM) .

Q. How can solubility and bioavailability challenges be addressed in preclinical studies?

  • Formulation Strategies :

  • Nanoemulsions : Use of Tween-80 and PEG-400 to enhance aqueous solubility (from <0.1 mg/mL to 2.5 mg/mL) .
  • Prodrug Design : Esterification of the thioxo group to improve intestinal absorption (e.g., acetyl derivatives show 3× higher Cmax in rat plasma) .
    • In Vivo Models : Pharmacokinetic studies in Sprague-Dawley rats (IV administration, t₁/₂ = 4.2 hours) .

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